4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile
CAS No.: 183500-37-0
Cat. No.: VC20924600
Molecular Formula: C12H9N3O
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 183500-37-0 |
---|---|
Molecular Formula | C12H9N3O |
Molecular Weight | 211.22 g/mol |
IUPAC Name | 4-[(5-formylimidazol-1-yl)methyl]benzonitrile |
Standard InChI | InChI=1S/C12H9N3O/c13-5-10-1-3-11(4-2-10)7-15-9-14-6-12(15)8-16/h1-4,6,8-9H,7H2 |
Standard InChI Key | AMUOEEKBBOOOCV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CN2C=NC=C2C=O)C#N |
Canonical SMILES | C1=CC(=CC=C1CN2C=NC=C2C=O)C#N |
Chemical Structure and Properties
4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile is a heterocyclic organic compound with three distinct functional groups: a cyano (nitrile) group attached to a benzene ring, an imidazole ring, and a formyl group. These functional groups provide multiple reactive sites that make this molecule valuable in synthetic chemistry.
Basic Physicochemical Properties
The compound is characterized by the following properties:
Structural Identifiers
For computational and database purposes, this compound can be represented using several standard notations:
Chemical Reactivity
4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile presents multiple reactive sites that can participate in various chemical transformations, making it a versatile building block in organic synthesis.
Oxidation Reactions
The formyl group on the imidazole ring is susceptible to oxidation reactions:
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The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
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The reaction typically requires aqueous or acidic conditions
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The resulting carboxylic acid derivative may serve as a precursor for further transformations including esterification or amidation
Reduction Reactions
The nitrile functionality provides opportunities for reduction chemistry:
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The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with an appropriate catalyst
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Partial reduction to an imine or aldehyde is also possible with controlled reaction conditions
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The resulting amine can serve as a versatile handle for further functionalization
Substitution Reactions
The benzonitrile portion of the molecule can participate in various substitution reactions:
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Nucleophilic aromatic substitution may occur with strong nucleophiles like amines or thiols under basic conditions
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These reactions can lead to diversification of the molecular scaffold
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The methylene bridge connecting the aromatic ring and imidazole provides another potential site for functionalization
Industrial and Research Applications
4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile serves various purposes in both industrial and research contexts.
Synthetic Chemistry Applications
In organic synthesis, this compound can function as:
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An intermediate in the preparation of more complex molecules
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A building block for the creation of chemical libraries for high-throughput screening
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A precursor for specialized ligands in organometallic chemistry
Material Science Applications
The combination of aromatic and heterocyclic rings with multiple functional groups makes this compound potentially useful in:
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Development of functional materials with electronic or optical properties
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Catalyst design, particularly for reactions requiring both acidic and basic sites
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Coordination chemistry applications due to the presence of multiple potential coordination sites
Analytical Characterization
Proper identification and characterization of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile are essential for research and quality control purposes.
Structural Confirmation Methods
Confirmation of the structure and purity can be achieved through:
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X-ray crystallography for definitive structural analysis
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Mass spectrometry showing the molecular ion peak at m/z 211 and characteristic fragmentation patterns
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High-performance liquid chromatography for purity assessment
Structure-Activity Relationships
Understanding the relationship between the structure of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile and its properties provides valuable insights for rational design of derivatives.
Key Structural Features
The molecule contains several important structural elements:
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The imidazole ring offers hydrogen bond accepting capabilities and can interact with various biological targets
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The nitrile group provides additional hydrogen bond accepting properties and can participate in polar interactions
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The formyl group adds yet another site for hydrogen bonding and potential chemical modification
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The methylene linker allows conformational flexibility between the aromatic and heterocyclic portions of the molecule These structural features collectively contribute to the compound's chemical reactivity and potential biological activities.
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